D-erythro-Sphingosine C-15

Vue d'ensemble

Description

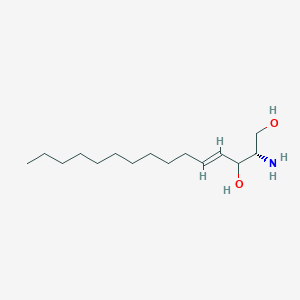

D-erythro-Sphingosine C-15: is a naturally-occurring but rare form of sphingosine. It is characterized by a 15-carbon unsaturated hydrocarbon chain. This compound is primarily used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine C-15 involves several key steps. One common method starts with the olefin cross-metathesis of vinyl ketone with 1-pentadecene in the presence of a Grubbs catalyst. This reaction yields the desired amino ketone with high regioselectivity . The amino ketone is then reduced using lithium tri-tert-butoxyaluminohydride in ethanol at -78°C to produce the corresponding alcohol . Finally, the benzoyl group is removed by treatment with sodium hydroxide in methanol, yielding D-erythro-Sphingosine .

Industrial Production Methods: Industrial production of this compound is typically carried out using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques to achieve the desired purity level for research applications .

Analyse Des Réactions Chimiques

Types of Reactions: D-erythro-Sphingosine C-15 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sphingosine-1-phosphate, a bioactive lipid involved in cell signaling.

Reduction: Reduction of the amino ketone intermediate to the corresponding alcohol is a key step in its synthesis.

Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium tri-tert-butoxyaluminohydride in ethanol at -78°C is used for the reduction step.

Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products Formed:

Sphingosine-1-phosphate: Formed through oxidation and plays a crucial role in cell signaling.

Various derivatives: Formed through substitution reactions, which can be used for further research and applications.

Applications De Recherche Scientifique

Synthesis of D-erythro-Sphingosine C-15

The efficient synthesis of this compound has been achieved through various methodologies. Notably, a palladium-catalyzed coupling reaction using N-Boc-L-serine has demonstrated a high yield of over 71% with excellent enantiopurity (ee > 99%) . This synthetic route allows for large-scale production and opens avenues for studying sphingolipid-related natural products.

Biological Roles

D-erythro-sphingosine plays crucial roles in cellular signaling and metabolism. It acts as a precursor to sphingosine-1-phosphate (S1P), a bioactive lipid involved in numerous physiological processes, including cell proliferation, survival, and migration . The balance between ceramide and S1P is critical for maintaining cellular homeostasis; disruptions in this balance can lead to various diseases, including cancer and neurodegenerative disorders .

Inhibition of Platelet Aggregation

D-erythro-sphingosine has been identified as a potent inhibitor of thrombin-induced platelet aggregation. This property suggests its potential use as an antithrombotic agent in cardiovascular diseases .

Neuroprotection

Research indicates that sphingolipids, including D-erythro-sphingosine, are vital in neuronal development and protection. Studies have shown that manipulating sphingolipid metabolism can influence axonal growth and neuronal survival . For instance, the application of D-erythro-sphingosine has been linked to enhanced axonal growth under specific conditions.

Sphingolipid Metabolism in Cystic Fibrosis

A recent study explored the role of sphingolipid metabolism in cystic fibrosis (CF). The findings suggest that targeting S1P lyase can improve immune responses in CF models by modulating sphingolipid levels . This highlights the therapeutic potential of D-erythro-sphingosine derivatives in managing inflammatory responses associated with CF.

Ceramide and Sphingosine Dynamics

Another study demonstrated the distinct roles of ceramide and sphingosine during neuronal development stages. The results indicated that D-erythro-sphingosine could reverse the inhibitory effects of certain metabolic inhibitors on axonal growth, showcasing its protective effects on neurons .

Analytical Techniques for Sphingolipid Detection

Recent advancements in analytical chemistry have improved the detection and quantification of sphingolipids. Methods such as mass spectrometry are now capable of simultaneously analyzing various sphingolipid species, including D-erythro-sphingosine, facilitating research into their biological roles .

Summary Table of Applications

Mécanisme D'action

D-erythro-Sphingosine C-15 exerts its effects primarily through its conversion to sphingosine-1-phosphate by sphingosine kinases. Sphingosine-1-phosphate is a potent signaling molecule that regulates various cellular functions, including proliferation, survival, migration, and adhesion . The compound also inhibits protein kinase C, affecting cell regulation and several signal transduction pathways .

Comparaison Avec Des Composés Similaires

D-erythro-Sphinganine: A diastereomer of D-erythro-Sphingosine, used in similar research applications.

D-erythro-Sphingosine C-18: Another form of sphingosine with an 18-carbon chain, commonly found in mammalian tissues.

Uniqueness: D-erythro-Sphingosine C-15 is unique due to its 15-carbon chain length, which is less common compared to other sphingosine derivatives. This unique structure allows it to be used as an internal standard in specific analytical methods, providing accurate and reliable results in the analysis of sphingoid compounds .

Activité Biologique

D-erythro-Sphingosine C-15, a long-chain amino diol, is increasingly recognized for its diverse biological activities, particularly in cellular signaling and metabolism. This article provides a comprehensive overview of its biological functions, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

D-erythro-Sphingosine is a sphingolipid that plays critical roles in cell signaling, apoptosis, and inflammation. It is a precursor for the bioactive lipid sphingosine-1-phosphate (S1P), which has been implicated in numerous physiological processes including immune response, cell growth, and vascular integrity.

-

Protein Kinase C Inhibition :

D-erythro-Sphingosine acts as a potent inhibitor of protein kinase C (PKC). Research indicates that its inhibitory effects on platelet aggregation and secretion are likely mediated through PKC inhibition. Specifically, studies have shown that the addition of D-erythro-sphingosine to human platelets results in rapid uptake and significant inhibition of gamma-thrombin-induced aggregation . -

Arachidonic Acid Release :

The compound has been shown to inhibit arachidonic acid release from cells. In experiments with PC12 cells, D-erythro-sphingosine pretreatment significantly reduced the release of [3H]arachidonic acid induced by stimuli such as C2-ceramide and mastoparan, suggesting its role in modulating phospholipase A2 activity . -

Antifungal Activity :

Recent studies have highlighted the fungistatic effects of D-erythro-sphingosine against certain pathogens, confirming its potential as an antifungal agent. This activity may be linked to its ability to modulate sphingolipid metabolism and enhance immune responses .

Biological Activity Summary Table

Case Studies

-

Inhibition of Platelet Activation :

A study demonstrated that D-erythro-sphingosine effectively inhibited platelet activation in a dose-dependent manner. The effectiveness was primarily influenced by the ratio of sphingosine to platelets, underscoring its potential therapeutic implications in conditions characterized by excessive platelet activation . -

Impact on Inflammatory Responses :

Another investigation focused on the role of sphingolipid metabolism in cystic fibrosis (CF). The study found that manipulating S1P levels through D-erythro-sphingosine administration improved immune responses in murine models with CF, suggesting a novel therapeutic approach for managing chronic inflammation associated with this disease .

Research Findings

Recent research has expanded our understanding of D-erythro-sphingosine's role in various biological contexts:

- Cell Survival and Apoptosis : Sphingosine has been implicated in regulating cell survival pathways, with its pro-apoptotic effects being countered by S1P, which promotes cell proliferation .

- Sphingolipid Metabolism : The balance between ceramide and S1P is crucial for maintaining cellular homeostasis. Dysregulation can lead to pathological conditions such as Niemann-Pick disease type C, where altered sphingolipid profiles contribute to neuronal degeneration .

Propriétés

IUPAC Name |

(E,2S)-2-aminopentadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQIYZIHZCLRSR-BVEOJVQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.